BAY1238097: A Technical Guide to a Selective BET Inhibitor
BAY1238097: A Technical Guide to a Selective BET Inhibitor
Introduction
Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones.[1] This interaction plays a pivotal role in chromatin remodeling and the regulation of gene expression, including key oncogenes like c-MYC.[1][2][3] Consequently, BET proteins have emerged as promising therapeutic targets in oncology.[4][5] BAY1238097 is a novel, selective small-molecule inhibitor of the BET family of proteins with demonstrated anti-proliferative activity in various cancer models.[1][6][7] This technical guide provides an in-depth overview of BAY1238097, focusing on its mechanism of action, quantitative data, experimental protocols, and signaling pathways.
Mechanism of Action
BAY1238097 exerts its antineoplastic activity by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins.[1] This binding prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin-mediated signal transduction.[1] A primary consequence of this disruption is the downregulation of the transcription of critical growth-promoting genes, most notably the MYC oncogene.[2][3][8][9] By inhibiting the function of BRD4, a key activator of MYC transcription, BAY1238097 effectively reduces both c-Myc transcript and protein levels, leading to cell cycle arrest and inhibition of tumor cell growth.[8][10]
Quantitative Data
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of BAY1238097 from preclinical studies.
Table 1: Biochemical and Cellular Potency of BAY1238097
| Assay Type | Target | IC50 (nM) | Notes |
| TR-FRET Assay | BET BRD4 (BD1) | < 100 | Measures binding to the first bromodomain of BRD4.[6][8] |
| NanoBRET Assay | BRD4 | 63 | Measures target engagement in a cellular context.[6][8] |
| NanoBRET Assay | BRD3 | 609 | Demonstrates selectivity for BRD4 over BRD3.[6][8] |
| NanoBRET Assay | BRD2 | 2430 | Shows the lowest affinity for BRD2 among the BET family.[6][8] |
| Cellular Proliferation | Lymphoma Cells | 70 - 208 | Median IC50 across a large panel of lymphoma-derived cell lines.[11] |
Table 2: In Vivo Efficacy of BAY1238097 in Preclinical Models
| Cancer Model | Dosing Schedule | T/C (%) | Notes |
| Acute Myeloid Leukemia (AML) | 15 mg/kg, p.o., qd | 13 - 20 | Efficacy in THP-1, MOLM-13, and KG-1 xenograft models.[6][8] |
| Multiple Myeloma (MM) - MOLP-8 | 10 mg/kg, p.o., qd for 14 days | 3 | Highly effective in a model with IGH-cyclin D1 translocation.[6][8] |
| Multiple Myeloma (MM) - NCIH929 | 12 mg/kg, p.o., qd for 9 days | 19 | Active in a model with FGFR/MMSET translocation.[8] |
| Melanoma - B16/F10 (syngeneic) | 15 mg/kg, p.o., qd | 31 | Dacarbazine was less active in this model (T/C of 44%).[4] |
| Melanoma - LOX-IMVI | 15 mg/kg, p.o., qd or 45 mg/kg, q3d | 10 - 13 | Potent efficacy observed in this human melanoma model.[4] |
| Non-Small Cell Lung Cancer (NSCLC) | 12 mg/kg, p.o., qd | 16 | Strong reduction in tumor growth.[4] |
| Small Cell Lung Cancer (SCLC) | 10 mg/kg, p.o., qd | 7 | High efficacy observed in the NCI-H526 xenograft model.[4] |
T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A T/C ≤ 42% is considered active by NCI criteria.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to characterize BET inhibitors like BAY1238097.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay is used to quantify the binding affinity of an inhibitor to a target protein in a biochemical setting.
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Reagent Preparation : Prepare assay buffer, a terbium-labeled anti-tag antibody (e.g., anti-GST), a tag-labeled BET bromodomain protein (e.g., GST-BRD4), and a biotinylated histone peptide ligand conjugated to an acceptor fluorophore (e.g., streptavidin-APC).
-
Compound Plating : Serially dilute BAY1238097 in DMSO and add to a low-volume 384-well assay plate. Include controls for no inhibition (DMSO only) and maximal inhibition.
-
Protein-Inhibitor Incubation : Add the tag-labeled BET bromodomain protein and the terbium-labeled antibody to the wells containing the compound. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibration.[12]
-
Ligand Addition : Add the biotinylated histone peptide/acceptor fluorophore mixture to all wells to initiate the binding reaction.
-
Signal Detection : After a final incubation period (e.g., 1-2 hours) at room temperature, protected from light, read the plate on a TR-FRET capable plate reader. Excite the donor fluorophore (terbium) at ~340 nm and measure emissions at the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm).[12][13]
-
Data Analysis : Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
NanoBRET (Bioluminescence Resonance Energy Transfer) Assay
This cell-based assay measures the engagement of an inhibitor with its target protein within a physiological context.
-
Cell Transfection : Co-transfect cells (e.g., HEK293T) with two plasmids: one encoding the BET protein of interest (e.g., BRD4) fused to a NanoLuc® luciferase (the energy donor), and another encoding a histone protein (e.g., H3.3) fused to a HaloTag® (the energy acceptor).[14]
-
Cell Plating : After transfection (e.g., 24 hours), harvest the cells and plate them into a white, 384-well assay plate.
-
HaloTag® Labeling : Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate to allow for labeling.
-
Compound Treatment : Add serial dilutions of BAY1238097 to the wells and incubate for a specified time (e.g., 2 hours) at 37°C with 5% CO2 to allow the compound to enter the cells and bind to the target.[15]
-
Signal Detection : Add the NanoBRET® Nano-Glo® Substrate to all wells. Immediately read the plate, measuring both the donor emission at 450 nm and the acceptor emission at 610 nm.[15]
-
Data Analysis : Calculate the NanoBRET ratio (acceptor emission / donor emission).[15] Plot the ratio against the inhibitor concentration and use a dose-response curve to calculate the IC50, representing the concentration at which the inhibitor displaces 50% of the histone-BET protein interaction.[14]
Visualizations
Signaling Pathway of BET Inhibition by BAY1238097
Caption: Mechanism of action of BAY1238097 in downregulating MYC expression.
Experimental Workflow for a NanoBRET Assay
Caption: A generalized workflow for determining cellular target engagement using a NanoBRET assay.
Logical Cascade of BAY1238097 Action
Caption: The sequential effects of BAY1238097 from molecular target to therapeutic outcome.
Clinical Development and Conclusion
A first-in-human, open-label Phase I study of BAY1238097 was initiated to evaluate its safety, pharmacokinetics, and recommended Phase II dose in patients with advanced malignancies.[16] The study enrolled eight patients at three dose levels.[16] However, the trial was prematurely terminated due to the occurrence of dose-limiting toxicities (DLTs), including grade 3 vomiting and headache, at a dose below the targeted efficacious exposure.[16] Pharmacokinetic modeling suggested that an alternative dosing schedule to mitigate toxicity while achieving the desired therapeutic window was not feasible.[16]
References
- 1. Facebook [cancer.gov]
- 2. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (R)-BAY1238097 | inhibitor of BET binding to histones | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapy Detail [ckb.genomenon.com]
- 11. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. eubopen.org [eubopen.org]
- 16. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
